molecular formula C16H15Br2N B1280862 3,6-dibromo-9-butyl-9H-carbazole CAS No. 121602-03-7

3,6-dibromo-9-butyl-9H-carbazole

Cat. No. B1280862
M. Wt: 381.1 g/mol
InChI Key: YTQDAHGLEKIAOU-UHFFFAOYSA-N
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Description

3,6-dibromo-9-butyl-9H-carbazole is a chemical compound with the CAS Number: 121602-03-7 . It has a molecular weight of 381.11 and its linear formula is C16H15Br2N .


Molecular Structure Analysis

The InChI code for 3,6-dibromo-9-butyl-9H-carbazole is 1S/C16H15Br2N/c1-2-3-8-19-15-6-4-11(17)9-13(15)14-10-12(18)5-7-16(14)19/h4-7,9-10H,2-3,8H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

3,6-dibromo-9-butyl-9H-carbazole is a solid substance . It has a molecular weight of 381.11 and its linear formula is C16H15Br2N .

Scientific Research Applications

Polymer Development and Properties

Research has demonstrated the use of 3,6-dibromo-9-butyl-9H-carbazole in the development of polymers. A study by Iraqi and Wataru (2004) explored the preparation of poly(9-alkyl-9H-carbazole-3,6-diyl)s, revealing exclusive 3,6-linkage between consecutive carbazole units in the polymer chains. This research highlighted the impact of different alkyl group substituents on polymerization and provided insights into the structural, thermal, and electrochemical properties of these polymers (Iraqi & Wataru, 2004).

Electrochromic Polymers

Zhang et al. (2019) synthesized various monomers, including 3,6-dibromo-(N-phenyl)carbazole, to create electrochromic polymers with high coloration efficiency and stability. These polymers showed potential for application in electrochromic materials, owing to their good solubility, film-forming ability, and thermal stability (Zhang, Liu, Hou, & Niu, 2019).

Synthesis of Carbazole Derivatives

Cao, Cui, and Mao (2008) reported on the synthesis of 3,6-dibromo-9-(4-tert-butylbenzyl)-9H-carbazole, providing insights into the planarity and dihedral angles of the carbazole ring system. This study contributes to the understanding of molecular structures relevant to the synthesis of carbazole derivatives (Cao, Cui, & Mao, 2008).

Safety And Hazards

The safety information for 3,6-dibromo-9-butyl-9H-carbazole includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . This indicates that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and precautions should be taken to avoid these risks.

properties

IUPAC Name

3,6-dibromo-9-butylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Br2N/c1-2-3-8-19-15-6-4-11(17)9-13(15)14-10-12(18)5-7-16(14)19/h4-7,9-10H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQDAHGLEKIAOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479186
Record name 9H-Carbazole, 3,6-dibromo-9-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-dibromo-9-butyl-9H-carbazole

CAS RN

121602-03-7
Record name 9H-Carbazole, 3,6-dibromo-9-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dibromo-9-butyl-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
X Feng, X Wei, M Yin, Y Miao, P Tao - Tetrahedron Letters, 2019 - Elsevier
A novel and highly efficient violet/deep-blue fluorescent carbazole and naphthalene-based compound (1) is designed and synthesized. The compound shows intensive violet/deep-blue …
Number of citations: 5 www.sciencedirect.com
V Joseph, KR Justin Thomas, WY Yang… - Asian Journal of …, 2018 - Wiley Online Library
Six isomeric carbazole derivatives featuring donors such as triphenylamine and carbazole and cyano acceptor are synthesized and characterized. Triphenylamine substituted …
Number of citations: 8 onlinelibrary.wiley.com
RK Konidena, KRJ Thomas, A Pathak… - … applied materials & …, 2018 - ACS Publications
Carbazoles decorated with both donor and acceptor fragments offer a classical way to optimize bipolar functional properties. In this work, a series of carbazoles featuring triphenylamine …
Number of citations: 43 pubs.acs.org
D Karthik, KRJ Thomas, JH Jou, YL Chen - Dyes and Pigments, 2016 - Elsevier
New organic luminescent materials containing carbazole and benzimidazole chromophores were synthesized by tethering them together using thiophene or phenyl spacer. Both 3,6- …
Number of citations: 25 www.sciencedirect.com
R Samae, P Surawatanawong… - European Journal of …, 2016 - Wiley Online Library
The synthesis, photophysical and electrochemical properties, and photovoltaic performances in dye‐sensitized solar cells (DSSCs) of five new metal‐free organic sensitizers with a …
Y Liu, W Chen, H Liu, J Luo, L Zhao, J Zhang… - Polymer Degradation …, 2023 - Elsevier
Polyimide (PI) possesses multiple advantages including excellent thermal stability, mechanical property and chemical resistance, which has been considered as one of the promising …
Number of citations: 2 www.sciencedirect.com
D Mysliwiec, T Lis, J Gregolinski… - The Journal of Organic …, 2015 - ACS Publications
Z-Selective Wittig olefination was applied to the synthesis of large carbazolophanes containing up to eight heteroaromatic subunits. A number of strategies were devised and tested, …
Number of citations: 13 pubs.acs.org

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